molecular formula C12H21N3O2 B7568069 3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide

3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide

Cat. No. B7568069
M. Wt: 239.31 g/mol
InChI Key: UUEQSFHZVLDKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been proposed that the compound may have an effect on the production of reactive oxygen species, which are known to play a role in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide has anti-inflammatory and analgesic effects in animal models. It has also been found to have a protective effect on neuronal cells in vitro, suggesting its potential use in the treatment of neurodegenerative diseases. Additionally, the compound has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of 3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide. One area of research could focus on the development of new antibiotics based on the compound's antimicrobial activity. Another area of research could explore the potential use of the compound in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound, which could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide can be achieved through a multi-step process involving the reaction of cyclohexanone with piperidine, followed by reaction with 2-chloroacetyl chloride and subsequent reduction with sodium borohydride. This synthesis method has been reported in several scientific research papers and has been found to yield high purity and yield of the compound.

Scientific Research Applications

The potential applications of 3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide in scientific research are vast. This compound has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been found to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-amino-N-(2-oxopiperidin-3-yl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c13-9-4-1-3-8(7-9)11(16)15-10-5-2-6-14-12(10)17/h8-10H,1-7,13H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQSFHZVLDKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)NC2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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